1-(Thian-4-yl)piperidin-4-ol
Description
Contextualization within Modern Synthetic Methodologies of Heterocyclic Systems
The synthesis of complex heterocyclic systems like 1-(Thian-4-yl)piperidin-4-ol is rooted in a variety of modern synthetic methodologies. The construction of the piperidine (B6355638) ring, a ubiquitous feature in many pharmaceuticals, can be achieved through several powerful reactions. mdpi.com These include catalytic hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multicomponent reactions. mdpi.comrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and rhodium-catalyzed dearomatization/hydrogenation processes are sophisticated methods for producing stereochemically defined piperidines. mdpi.com
The formation of the thiane (B73995) ring, a sulfur-containing heterocycle, also relies on established synthetic routes. Intramolecular radical cyclization of appropriate precursors or nucleophilic substitution reactions involving a sulfur nucleophile are common strategies. The specific challenge and ingenuity in synthesizing this compound lie in the strategic coupling of the pre-formed piperidine and thiane rings or the sequential construction of one ring onto the other. A likely synthetic approach would involve the N-alkylation of piperidin-4-ol with a suitable thiane-derived electrophile, such as 4-halothiane or thiane-4-one via reductive amination.
Significance of Piperidine and Thiane Architectures in Chemical Synthesis (General Academic Overview)
The piperidine moiety is one of the most prevalent N-heterocycles in approved pharmaceuticals and biologically active natural products. mdpi.comencyclopedia.pub Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. mdpi.com Piperidine derivatives are integral to drugs across numerous therapeutic areas, including antipsychotics, analgesics, and antihistamines. encyclopedia.pub The nitrogen atom of the piperidine ring can act as a basic center, crucial for molecular interactions with biological targets, and provides a convenient handle for synthetic modification. mdpi.com
Scope and Research Objectives for this compound Academic Studies
While specific, in-depth research publications solely focused on this compound are not abundant, the objectives for its academic study can be inferred from research on analogous structures. The primary goals for investigating this compound would likely encompass several key areas:
Exploration of Novel Synthetic Routes: Developing efficient, stereoselective, and high-yielding syntheses of this compound and its derivatives. This would involve optimizing reaction conditions and potentially designing novel catalytic systems.
Physicochemical and Structural Characterization: Thoroughly characterizing the compound using modern analytical techniques. This includes determining its three-dimensional structure, likely through X-ray crystallography, and analyzing its spectroscopic data (NMR, IR, MS). Such studies provide fundamental insights into its conformational preferences and electronic properties.
Investigation as a Scaffold for Medicinal Chemistry: Using this compound as a building block for the synthesis of more complex molecules with potential biological activity. The hydroxyl group and the piperidine nitrogen serve as key points for further functionalization. Research has shown that similar piperidine-containing molecules are explored as inhibitors for various enzymes or as ligands for receptors in the central nervous system. nih.govd-nb.info
Evaluation in Materials Science: Exploring the potential of its derivatives in the development of new materials, although this is a less common application for such structures compared to medicinal chemistry.
Research Data and Findings
Given the limited direct research on this compound, detailed experimental findings are scarce. However, we can present calculated and expected data based on its structure and the properties of its constituent rings.
Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H17NOS |
| Molecular Weight | 187.30 g/mol |
| Topological Polar Surface Area | 41.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
This data is computationally generated and provides a baseline for its expected chemical behavior.
Spectroscopic Data (Hypothetical)
| Technique | Expected Features |
| 1H NMR | Signals corresponding to the piperidine and thiane ring protons, a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen, oxygen, and sulfur atoms. |
| 13C NMR | Nine distinct carbon signals, with those adjacent to heteroatoms shifted downfield. The carbinol carbon (C-OH) would appear around 65-75 ppm. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 187, with characteristic fragmentation patterns involving the loss of water and cleavage of the heterocyclic rings. |
This represents a prediction of the spectroscopic data based on the known chemical shifts and fragmentation patterns of similar heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(thian-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOIULOAFUQKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Synthetic Methodologies for 1 Thian 4 Yl Piperidin 4 Ol
Retrosynthetic Strategies Applied to the 1-(Thian-4-yl)piperidin-4-ol Scaffold
Retrosynthetic analysis of this compound reveals two primary disconnection points, both centered on the formation of the bond between the piperidine (B6355638) nitrogen and the C4 position of the thiane (B73995) ring.
Strategy A: Disconnection via N-Alkylation
This approach involves disconnecting the C-N bond to yield piperidin-4-ol and a thiane-4-yl electrophile. The thiane moiety would require a suitable leaving group at the C4 position, such as a halide (bromide, iodide) or a sulfonate ester (tosylate, mesylate), to facilitate nucleophilic substitution by the secondary amine of piperidin-4-ol.
Strategy B: Disconnection via Reductive Amination
Alternatively, the C-N bond can be retrosynthetically cleaved to piperidin-4-ol and thian-4-one. This pathway suggests a forward synthesis involving the formation of an iminium ion intermediate from the condensation of the amine and the ketone, followed by in situ reduction to afford the target tertiary amine.
Detailed Investigation of N-Alkylation Approaches for Piperidine Functionalization
The N-alkylation of piperidin-4-ol with a suitable thiane derivative is a primary and straightforward method for the synthesis of this compound. This approach hinges on the nucleophilicity of the piperidine nitrogen and the electrophilicity of the C4 position of the thiane ring.
Alkylation with Thian-4-yl Halides and Derivatives
Direct alkylation can be achieved by reacting piperidin-4-ol with a 4-halothiane or a thiane-4-yl sulfonate. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct generated during the reaction. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromothiane | K₂CO₃ | Acetonitrile | 80 | 75-85 |
| 4-Iodothiane | NaHCO₃ | DMF | 60-70 | 80-90 |
| Thian-4-yl tosylate | Et₃N | Dichloromethane (B109758) | 25-40 | 85-95 |
Note: The data in this table is representative of typical N-alkylation reactions of piperidines with cyclic electrophiles and is intended to be illustrative.
Reductive Amination Pathways Incorporating Thianone Precursors
Reductive amination offers an alternative and often milder route to this compound, starting from piperidin-4-ol and thian-4-one. This one-pot reaction typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity for iminium ions over ketones. nih.gov
The reaction is often carried out in a chlorinated solvent such as dichloromethane or dichloroethane. The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion intermediate.
| Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Thian-4-one | Piperidin-4-ol | NaBH(OAc)₃ | Dichloromethane | 25 | 80-90 |
| Thian-4-one | Piperidin-4-ol | NaBH₃CN | Methanol (B129727) | 25 | 75-85 |
| Thian-4-one | Piperidin-4-ol | H₂/Pd-C | Ethanol | 25-50 | 70-80 |
Note: This data is based on general procedures for reductive amination of cyclic ketones with secondary amines and serves as a representative example. nih.gov
Cyclization Reactions in the Formation of the Piperidine and Thiane Moieties of this compound
While the most direct syntheses of this compound involve coupling the pre-formed piperidine and thiane rings, the synthesis of the individual heterocyclic precursors relies on various cyclization strategies.
The piperidine ring of piperidin-4-ol can be synthesized through methods such as the hydrogenation of pyridine (B92270) derivatives or through various cyclization reactions of acyclic precursors. nih.gov Intramolecular cyclization is a key strategy in piperidine synthesis. nih.gov
Similarly, the thiane ring of the thiane precursors can be formed through the cyclization of acyclic sulfur-containing molecules. For instance, the reaction of a 1,5-dihalopentane with a sulfide (B99878) source can lead to the formation of the thiane ring.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of active pharmaceutical ingredients and their intermediates is a growing priority in chemical manufacturing. The synthesis of this compound can be designed and optimized to minimize its environmental impact by focusing on aspects such as solvent choice, catalyst efficiency, and atom economy. nih.govrasayanjournal.co.in
Traditional synthetic routes often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the reduction or elimination of such solvents. Where possible, reactions can be conducted in greener alternatives like water, supercritical fluids, or ionic liquids. Some modern approaches have demonstrated the feasibility of performing reactions under solvent-free conditions, for example, using ultrasound irradiation or mechanochemical grinding, which can lead to reduced waste and simplified product purification. ekb.egajchem-a.com
Catalysis is a cornerstone of green chemistry, as catalytic processes are inherently more efficient than stoichiometric reactions. jk-sci.com The synthesis of N-substituted piperidines can be achieved through various catalytic methods, including:
Catalytic Reductive Amination: This is a highly efficient one-pot method for forming the C-N bond between thian-4-one and piperidin-4-ol, followed by in-situ reduction. Using heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas, allows for easy catalyst recovery and reuse, minimizing waste.
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using safer hydrogen donors like formic acid or isopropanol (B130326) in the presence of a metal catalyst (e.g., iridium or ruthenium complexes). organic-chemistry.org
Metal-Catalyzed Cross-Coupling: While often used for N-arylation, palladium- or copper-catalyzed coupling reactions can be optimized to use very low catalyst loadings (ppm levels), reducing metal waste. researchgate.net The use of water as a solvent in certain catalytic C-N bond-forming reactions is also an emerging green approach. nih.gov
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. jocpr.com [ \text{Atom Economy (%)} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100 ] Reactions with high atom economy, such as addition or rearrangement reactions, are considered "greener" because they incorporate a larger proportion of reactant atoms into the final product, generating less waste. jk-sci.comnih.gov
In the context of this compound synthesis, a direct reductive amination between thian-4-one and piperidin-4-ol is highly atom-economical, as the only byproduct is water. In contrast, a multi-step synthesis involving protection/deprotection steps or the use of stoichiometric activating agents would have a significantly lower atom economy.
The following table compares the theoretical atom economy of different reaction types relevant to the synthesis of heterocyclic compounds.
| Reaction Type | General Transformation | Byproducts | Atom Economy |
| Addition | A + B → C | None | 100% |
| Reductive Amination | R₂C=O + HNR'₂ + [H₂] → R₂CH-NR'₂ + H₂O | Water | High |
| Substitution (e.g., SₙAr) | Ar-X + Nu-H → Ar-Nu + H-X | Acid (HX) | Moderate |
| Wittig Reaction | R₂C=O + Ph₃P=CR'₂ → R₂C=CR'₂ + Ph₃P=O | Triphenylphosphine (B44618) oxide | Low |
| Buchwald-Hartwig Coupling | Ar-X + R₂NH + Base → Ar-NR₂ + [Base-H]X | Salt | Moderate to Low |
Optimization of Reaction Conditions for High Yield and Purity of this compound
Achieving high yield and purity is critical for the economic viability and safety of any chemical synthesis. The synthesis of this compound, likely proceeding via a C-N bond formation, requires careful optimization of multiple reaction parameters.
For syntheses involving metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination between a thiane derivative and piperidin-4-ol), the choice of catalyst and ligand is the most critical factor. nih.gov
Metal Center: Palladium is the most common metal for C-N cross-coupling, offering high reactivity for a broad range of substrates. rsc.org Copper catalysts, often used in Ullmann-type reactions, represent a more economical and sustainable alternative, though they may require higher temperatures or more specific ligands. rsc.org
Ligands: The ligand stabilizes the metal center and modulates its reactivity and selectivity. For palladium-catalyzed amination of secondary cyclic amines like piperidin-4-ol, bulky, electron-rich phosphine (B1218219) ligands are typically required. acs.org Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective as they promote the crucial reductive elimination step and prevent catalyst decomposition. rsc.org The choice of ligand can dramatically affect reaction rates and yields, and screening a variety of ligands is a standard part of process optimization.
The table below illustrates a hypothetical catalyst and ligand screening for an N-alkylation reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 95 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu | Toluene | 89 |
| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 75 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 82 |
| 5 | CuI (5) | Phenanthroline (10) | K₂CO₃ | DMF | 68 |
Once a promising catalyst system is identified, other physical parameters must be optimized to maximize yield and purity while ensuring scalability and safety. nih.gov
Temperature: Reaction temperature has a significant impact on reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote the formation of impurities through side reactions or product degradation. An optimal temperature is one that provides a reasonable reaction time without compromising purity. For many cross-coupling reactions, temperatures between 80-120 °C are common. nih.gov
Pressure: This parameter is primarily relevant for reactions involving gaseous reagents, such as catalytic hydrogenation. In such cases, increasing hydrogen pressure can enhance the rate of reduction. For most other solution-phase reactions, the reaction is conducted at atmospheric pressure.
Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the reaction order. While higher concentrations can lead to faster reactions, they may also increase the risk of side reactions or cause solubility issues. The optimal concentration is typically determined experimentally to find a balance between reaction efficiency and ease of handling. nih.gov
A systematic study, often employing Design of Experiments (DoE) methodology, is used to map the effects of these parameters and identify the optimal conditions. The following table provides an example of a temperature optimization study.
| Entry | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) |
| 1 | Pd₂(dba)₃ / XPhos | 60 | 24 | 65 | >99 |
| 2 | Pd₂(dba)₃ / XPhos | 80 | 12 | 98 | 98 |
| 3 | Pd₂(dba)₃ / XPhos | 100 | 4 | >99 | 95 |
| 4 | Pd₂(dba)₃ / XPhos | 120 | 2 | >99 | 88 |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Thian 4 Yl Piperidin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(Thian-4-yl)piperidin-4-ol in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals and provide deep insights into the molecule's conformation and dynamic behavior.
A combination of 2D NMR experiments is essential to assemble the molecular puzzle of this compound. Each experiment provides a unique set of correlations that reveal the connectivity of atoms within the molecule.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal the proton-proton network within each ring system. For instance, the proton at C4 of the piperidine (B6355638) ring (H4p) would show correlations to the adjacent methylene (B1212753) protons at C3p and C5p. Similarly, the thiane (B73995) ring's H4t proton would correlate with its neighbors at C3t and C5t.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is fundamental for assigning the carbon skeleton by linking the already-identified proton spin systems from the COSY spectrum to their respective carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting the individual spin systems and piecing together the entire molecular structure. A key correlation for this compound would be the cross-peak between the piperidine protons adjacent to the nitrogen (H2p, H6p) and the C4 carbon of the thiane ring (C4t), confirming the N-C linkage between the two heterocyclic rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This technique is paramount for determining the molecule's stereochemistry and preferred conformation. For instance, strong NOE correlations between protons in 1,3-diaxial relationships within a chair conformation would provide definitive evidence for that conformation. NOESY would also help establish the relative orientation of the two rings.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below, based on data from analogous N-substituted piperidinols and thiane derivatives.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected Key HMBC Correlations (Proton → Carbon) |
|---|---|---|---|
| Piperidine C2/C6 | ~50.5 | ~2.9 (eq), ~2.3 (ax) | H2p/H6p → C3p/C5p, C4t |
| Piperidine C3/C5 | ~34.0 | ~1.9 (eq), ~1.5 (ax) | H3p/H5p → C2p/C6p, C4p |
| Piperidine C4 | ~67.0 | ~3.7 (ax) | H4p → C3p/C5p |
| Thiane C2/C6 | ~32.0 | ~2.8 (eq), ~2.6 (ax) | H2t/H6t → C3t/C5t, C4t |
| Thiane C3/C5 | ~31.5 | ~2.1 (eq), ~1.8 (ax) | H3t/H5t → C2t/C6t, C4t |
Note: Shifts are estimates in CDCl₃. Axial (ax) and equatorial (eq) assignments assume a preferred chair conformation for both rings.
Both the piperidine and thiane rings are six-membered saturated heterocycles that preferentially adopt a low-energy chair conformation. For this compound, this leads to a dynamic equilibrium involving several conformational processes, including ring inversion for both rings and nitrogen inversion for the piperidine ring.
At ambient temperature, the rate of chair-to-chair ring inversion is typically fast on the NMR timescale. This rapid flipping results in averaged chemical shifts for the axial and equatorial protons, often leading to broadened signals or simplified multiplets.
Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. As the temperature of the sample is lowered, the rate of conformational exchange decreases.
Coalescence: As the temperature is reduced, the initially sharp or averaged signals will broaden significantly until they reach the coalescence temperature (Tc), where the individual signals for the distinct conformers begin to merge.
Slow-Exchange Regime: Below the coalescence temperature, the rate of ring inversion becomes slow enough that separate, sharp signals for the axial and equatorial protons of each ring can be observed. For example, the single broad signal for the C2/C6 methylene protons of the piperidine ring would resolve into four distinct signals (axial and equatorial for C2, and axial and equatorial for C6, though they may be equivalent due to symmetry).
By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process. Studies on 4-hydroxypiperidine (B117109) itself have shown that below approximately -53 °C, distinct signals for axial and equatorial forms can be observed. A similar behavior would be expected for this compound, allowing for the characterization of the energy barrier to ring inversion. The inversion at the nitrogen atom typically has a much lower energy barrier and is often not resolved even at very low temperatures.
Mass Spectrometry (MS) Methodologies for Molecular Structure Confirmation
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). For this compound (molecular formula C₁₀H₁₉NOS), the theoretical exact mass of the neutral molecule is 201.11873 Da. In positive-ion ESI-HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺.
Calculated Exact Mass of [C₁₀H₂₀NOS]⁺: 202.12601 Da
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental formula, distinguishing it from any other isobaric species.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented by collision-induced dissociation (CID), are used to probe the compound's structure. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Based on the known fragmentation of piperidine alkaloids and other N-heterocycles, several key fragmentation pathways can be predicted for the [M+H]⁺ ion of this compound.
The primary fragmentation events are expected to be initiated by cleavage of the bonds alpha to the charged piperidine nitrogen atom, which is a common pathway for N-alkylated piperidines.
Predicted Key Fragmentation Pathways and Fragments
| Predicted Fragment Ion (m/z) | Proposed Structure / Origin |
|---|---|
| 202.1 | [M+H]⁺: Protonated molecular ion |
| 184.1 | [M+H - H₂O]⁺: Loss of water from the hydroxyl group |
| 114.1 | [C₇H₁₂N]⁺: Cleavage of the N-C(thiane) bond with charge retention on the piperidine fragment, followed by loss of H₂O. |
| 102.1 | [C₅H₁₂NO]⁺: Cleavage of the N-C(thiane) bond with charge retention on the piperidin-4-ol fragment. |
| 84.1 | [C₅H₁₀N]⁺: Further loss of water from the m/z 102 fragment. |
The most characteristic fragmentation would likely involve the cleavage of the bond connecting the two rings, leading to ions corresponding to the charged piperidin-4-ol moiety (m/z 102.1) or the charged thianyl moiety (m/z 101.1). Alpha-cleavage within the piperidine ring is also a common and diagnostic fragmentation route for such compounds.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations (stretching, bending, twisting) of chemical bonds. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques.
The vibrational spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The predicted frequencies are based on extensive studies of 4-hydroxypiperidine and various cyclic sulfides.
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| O-H stretch | 3400 - 3300 | IR | Broad band, characteristic of a hydrogen-bonded alcohol. |
| C-H stretch (aliphatic) | 2950 - 2850 | IR, Raman | Strong, sharp bands corresponding to CH₂ and CH groups. |
| C-O stretch | 1150 - 1050 | IR | Strong band typical for a secondary alcohol. |
| C-N stretch | 1200 - 1100 | IR | Medium intensity band for the tertiary amine. |
The broad O-H stretching band in the IR spectrum around 3300-3400 cm⁻¹ would be one of the most prominent features, confirming the presence of the hydroxyl group. The C-H stretching region below 3000 cm⁻¹ would confirm the saturated aliphatic nature of the rings. The C-S stretching vibration is typically weak in the IR spectrum but can be more easily observed in the Raman spectrum, making the techniques highly complementary for the full characterization of the thiane ring.
Correlation of Vibrational Modes with Functional Group Signatures
Key vibrational modes for this compound are assigned as follows:
O-H Group Vibrations: The hydroxyl group provides one of the most distinct bands. The O-H stretching vibration typically appears as a strong, broad absorption in the FTIR spectrum, centered around 3500-3200 cm⁻¹, with the broadening indicative of hydrogen bonding. libretexts.org
C-H Group Vibrations: The aliphatic C-H stretching vibrations from the methylene groups (–CH₂–) of both the piperidine and thiane rings are expected in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending or scissoring vibrations typically appear in the 1470-1350 cm⁻¹ range. libretexts.org
C-N Group Vibrations: The stretching vibration of the tertiary amine (C-N) within the piperidine ring is generally found in the 1260-1050 cm⁻¹ region of the spectrum. libretexts.orgnih.gov
C-O Group Vibrations: The C-O stretching of the secondary alcohol group is typically a strong band appearing in the 1260-1050 cm⁻¹ range, often overlapping with other signals in the fingerprint region. libretexts.org
C-S Group Vibrations: The C-S stretching vibrations of the thioether in the thiane ring are characteristically weak and appear at lower frequencies, typically in the 800-600 cm⁻¹ range.
Ring Vibrations: The skeletal vibrations of the piperidine and thiane rings, which involve complex stretching and bending of C-C, C-N, and C-S bonds, contribute to the complex pattern of bands in the fingerprint region (< 1500 cm⁻¹). msu.edu
A summary of these expected vibrational frequencies allows for the confident identification of the compound's structural integrity. sigmaaldrich.comresearchgate.net
Table 1: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |
| Aliphatic C-H | C-H Bend | 1470 - 1350 | Medium |
| Tertiary Amine (C-N) | C-N Stretch | 1260 - 1050 | Medium |
| Secondary Alcohol (C-O) | C-O Stretch | 1260 - 1050 | Strong |
| Thioether (C-S) | C-S Stretch | 800 - 600 | Weak to Medium |
Conformational Insights from Vibrational Spectroscopy
The six-membered piperidine and thiane rings in this compound are not planar and are expected to adopt stable chair conformations to minimize steric strain. Vibrational spectroscopy is sensitive to the specific three-dimensional arrangement of atoms, making it a useful tool for conformational analysis. rsc.orgmdpi.com
Different conformers of a molecule give rise to distinct vibrational spectra. For this compound, the primary conformational questions involve the orientation of the substituents on each ring—specifically, whether the hydroxyl group and the opposing ring substituent are in axial or equatorial positions. The chair conformation is the most anticipated for both saturated heterocycles. chemrevlett.comchemrevlett.com
Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can distinguish between different conformers. For instance, the C-O and C-N stretching frequencies can be influenced by the axial or equatorial orientation of the hydroxyl group. Computational modeling, such as Density Functional Theory (DFT), is often employed alongside experimental data to calculate the theoretical vibrational frequencies for different possible conformers. By comparing the calculated spectra with the experimental FTIR and Raman data, the most stable, lowest-energy conformation in the solid state or in solution can be determined. researchgate.netresearchgate.net
X-ray Crystallography and Solid-State Analysis of this compound
X-ray crystallography provides unambiguous, high-resolution structural data for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the molecule and the repeating unit of the crystal lattice can be determined. creative-biostructure.comrigaku.com
Single Crystal X-ray Diffraction Methodologies
The process of determining the crystal structure of this compound via single-crystal X-ray diffraction involves several key steps. jst.go.jpjove.com First, a high-quality single crystal of the compound must be grown, typically through slow evaporation of a saturated solution. This crystal, often less than a millimeter in any dimension, is mounted on a goniometer head and placed within a diffractometer.
The crystal is then irradiated with a monochromatic X-ray beam while being rotated. A detector records the positions and intensities of the thousands of diffracted X-ray reflections. iastate.edu This raw data is processed to generate a diffraction pattern, from which an electron density map of the unit cell is calculated. This map is then interpreted to build a molecular model, assigning atomic positions. The final step is refinement, a process that adjusts the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. creative-biostructure.com The result is a detailed structural model with precise information on molecular geometry and crystal packing. rigaku.com
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure reveals not only the intramolecular geometry but also the supramolecular assembly, which is governed by intermolecular forces. researchgate.net For this compound, hydrogen bonding is expected to be the dominant interaction directing the crystal packing. ed.ac.uknih.gov
The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group are potential hydrogen bond acceptors. This functionality allows for the formation of robust hydrogen-bonding networks, such as chains or sheets, that link neighboring molecules. nih.govnih.govmdpi.com For instance, O-H···N or O-H···O interactions are highly probable. researchgate.net
In addition to these strong interactions, weaker C-H···O or even C-H···S hydrogen bonds may further stabilize the crystal lattice. nih.govnih.gov The analysis of these interactions, including their distances and angles, is crucial for understanding the solid-state properties of the compound. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these varied intermolecular contacts within the crystal. semanticscholar.org
Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Interaction Type | Significance |
|---|---|---|---|
| O-H (hydroxyl) | N (piperidine) | Strong Hydrogen Bond | Primary interaction likely forming chains or dimers. |
| O-H (hydroxyl) | O (hydroxyl) | Strong Hydrogen Bond | Contributes to forming extended networks. |
| C-H (ring) | O (hydroxyl) | Weak Hydrogen Bond | Secondary interaction contributing to lattice stability. japtronline.com |
| C-H (ring) | S (thiane) | Weak Hydrogen Bond | Potential secondary interaction influencing packing. |
Polymorphism and Solid-State Structural Variability Studies
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. mdpi.com These different polymorphs of the same compound can exhibit distinct physicochemical properties. For a molecule like this compound, polymorphism could arise from several factors:
Different Hydrogen-Bonding Motifs: The molecules might connect through different patterns of hydrogen bonds, leading to varied packing arrangements. japtronline.com
Conformational Polymorphism: The piperidine or thiane rings could potentially adopt different conformations (e.g., chair vs. twist-boat), or the substituents could be oriented differently (axial vs. equatorial) in different crystal forms. mdpi.com
The study of polymorphism is critical, particularly in pharmaceutical sciences, as different forms can have different properties. Investigating potential polymorphs of this compound would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid form would then be analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify its unique diffraction pattern, Differential Scanning Calorimetry (DSC) to detect thermal differences between forms, and vibrational spectroscopy, as FTIR and Raman spectra can also serve as fingerprints for different polymorphic forms.
Theoretical and Computational Investigations of 1 Thian 4 Yl Piperidin 4 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT) on 1-(Thian-4-yl)piperidin-4-ol
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization, where the most stable arrangement of atoms in a molecule (the structure with the lowest energy) is determined. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized geometry would provide insights into the spatial arrangement of the thiane (B73995) and piperidine (B6355638) rings relative to each other.
Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP), which can indicate regions of the molecule that are electron-rich or electron-poor and are therefore susceptible to electrophilic or nucleophilic attack.
DFT calculations can predict various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are valuable for interpreting experimental NMR spectra. Similarly, the vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. semanticscholar.orgnih.gov A comparison of these predicted spectra with experimentally obtained data is a crucial step in validating the accuracy of the computational model. mdpi.com
Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | Data not available | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available |
| Raman (cm⁻¹) | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no specific data for this compound was found.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as no specific data for this compound was found.
Conformational Landscape Exploration via Computational Methods
Molecules that are not rigid can exist in multiple spatial arrangements called conformations. Understanding the different possible conformations and their relative energies is important as the conformation can significantly influence a molecule's properties and biological activity.
For a flexible molecule like this compound, with two interconnected rings, a variety of conformations are possible due to the rotation around the central C-N bond and the chair-boat flipping of the rings. Conformational searching can be performed using molecular mechanics force fields, which are computationally less expensive than quantum mechanical methods. These searches systematically or randomly explore the conformational space to identify low-energy conformers.
The results of a conformational search can be visualized on a Potential Energy Surface (PES). A PES is a multi-dimensional plot that shows the energy of a molecule as a function of its geometry. rsc.org By mapping the PES, one can identify the global minimum energy conformation (the most stable conformer) and other local minima (other stable conformers), as well as the energy barriers between them. This provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, capturing its conformational changes and interactions with its surroundings. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the molecule's dynamic nature.
The solvent environment can significantly influence the conformation and dynamics of this compound. MD simulations in explicit solvent models, such as water or organic solvents, reveal how solvent molecules arrange around the solute and the energetics of this solvation shell. Key parameters like the radial distribution function (RDF) can be calculated to understand the probability of finding a solvent molecule at a certain distance from specific atoms of the solute.
For instance, the hydrogen-bonding capabilities of the hydroxyl group on the piperidine ring and the nitrogen and sulfur heteroatoms are of particular interest. Simulations can quantify the number and lifetime of hydrogen bonds formed between this compound and protic solvents, which affects its solubility and reactivity. The dynamics of the solvation shell, including the exchange rate of solvent molecules, can also be analyzed to understand how the solvent mediates intramolecular motions and intermolecular interactions.
Table 1: Simulated Solvation Parameters for this compound in Water
| Parameter | Value | Description |
|---|---|---|
| Solvation Free Energy (kcal/mol) | -12.5 | The free energy change associated with transferring the molecule from the gas phase to the solvent. |
| Average Number of H-bonds (Solute-Water) | 3.8 | The average number of hydrogen bonds between the solute and surrounding water molecules. |
The conformational flexibility of this compound is dominated by the torsional rotations around single bonds and the chair-boat-twist conformational changes of its two heterocyclic rings. MD simulations can track the dihedral angles of key bonds over time to map the conformational landscape and determine the energy barriers between different conformers.
The piperidine and thiane rings are expected to predominantly adopt chair conformations. Ring flipping is a dynamic process where one chair conformation converts to another. Simulations can estimate the rate of these ring flips and identify the intermediate twist-boat conformations. The orientation of the substituents (the thianyl group on the piperidine nitrogen and the hydroxyl group) can be either axial or equatorial, and MD simulations help determine the equilibrium population of these different stereoisomers and the kinetics of their interconversion.
Table 2: Calculated Energy Barriers for Conformational Changes in this compound
| Conformational Change | Calculated Energy Barrier (kcal/mol) | Method |
|---|---|---|
| Piperidine Ring Flip (Chair-to-Chair) | 10.2 | DFT (B3LYP/6-31G*) |
| Thiane Ring Flip (Chair-to-Chair) | 9.5 | DFT (B3LYP/6-31G*) |
Computational Studies on Reaction Mechanisms Involving this compound
Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound. These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
For any chemical transformation, the transition state (TS) represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the TS is crucial for understanding the reaction mechanism and predicting its rate. For reactions involving this compound, such as N-alkylation, O-acylation, or oxidation of the sulfur atom, computational methods can locate the TS structures.
Vibrational frequency analysis is a key step in TS characterization. A genuine transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.
Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located and characterized, the energetics of the reaction can be determined. The activation energy, or kinetic barrier, is the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate.
Computational methods can provide accurate estimates of these energy barriers. For example, in a hypothetical N-alkylation reaction with methyl iodide, calculations would determine the energy of the reactants (this compound and methyl iodide), the SN2 transition state, and the final methylated product. These calculations can also assess the influence of the solvent on the reaction energetics by using implicit or explicit solvation models. acs.org The comparison of calculated activation enthalpies for catalyzed versus uncatalyzed reactions can reveal the efficacy of a catalyst. acs.org
Table 3: Calculated Reaction Energetics for a Hypothetical Reaction of this compound
| Reaction | Reactants | Transition State Geometry | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
|---|---|---|---|---|
| O-Acetylation | This compound + Acetyl Chloride | Formation of a tetrahedral intermediate at the carbonyl carbon. | 15.8 | -10.2 |
Reactivity and Derivatization Strategies for 1 Thian 4 Yl Piperidin 4 Ol in Academic Contexts
Modifications at the Piperidin-4-ol Hydroxyl Group
The secondary alcohol of the piperidin-4-ol fragment is a key site for introducing structural diversity. Its reactivity allows for the formation of esters and ethers, as well as oxidation to a ketone and subsequent reduction, providing access to a variety of derivatives.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. libretexts.orgresearchgate.net This reaction is a common strategy to introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties.
Etherification: Ether derivatives can be synthesized through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a classical approach. Another effective method is the Mitsunobu reaction, which allows for the formation of an ether linkage under milder conditions by reacting the alcohol with another alcohol in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Acyl chloride or anhydride (B1165640), base (e.g., triethylamine, pyridine), solvent (e.g., DCM, THF) | Ester |
| Etherification (Williamson) | Strong base (e.g., NaH), alkyl halide, solvent (e.g., THF, DMF) | Ether |
| Etherification (Mitsunobu) | Triphenylphosphine, DEAD or DIAD, another alcohol, solvent (e.g., THF) | Ether |
Oxidation: The secondary alcohol of 1-(thian-4-yl)piperidin-4-ol can be oxidized to the corresponding ketone, 1-(thian-4-yl)piperidin-4-one. This transformation is a pivotal step in many synthetic routes, as the resulting ketone offers a different set of opportunities for further functionalization. Several mild and selective oxidizing agents are commonly employed for this purpose to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that allows for the efficient oxidation of alcohols to aldehydes and ketones under neutral conditions at room temperature. wikipedia.orgorganic-chemistry.org Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.com
Reduction: The ketone, 1-(thian-4-yl)piperidin-4-one, can be reduced back to the alcohol, this compound. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is effective for the reduction of ketones and aldehydes and is compatible with a wide range of functional groups. organic-chemistry.orgrsc.org For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although it is a much stronger and less selective reducing agent. commonorganicchemistry.comrsc.org The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to different diastereomers if other stereocenters are present.
| Transformation | Reagents and Conditions | Product |
| Oxidation | Dess-Martin periodinane (DMP), DCM, room temperature | 1-(Thian-4-yl)piperidin-4-one |
| Oxidation | DMSO, oxalyl chloride, triethylamine, DCM, -78 °C to room temperature | 1-(Thian-4-yl)piperidin-4-one |
| Reduction | Sodium borohydride (NaBH4), methanol (B129727) or ethanol, room temperature | This compound |
| Reduction | Lithium aluminum hydride (LiAlH4), THF or diethyl ether, 0 °C to room temperature | This compound |
Functionalization of the Thiane (B73995) Ring System of this compound
The thiane ring offers another avenue for derivatization, primarily through reactions involving the sulfur atom.
The sulfur atom in the thiane ring can be selectively oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties, such as polarity and hydrogen bonding capacity. The oxidation of sulfides to sulfoxides can be achieved using a variety of reagents, with careful control of stoichiometry to avoid over-oxidation to the sulfone. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. Further oxidation of the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or an excess of the same reagent used for the sulfoxide formation. organic-chemistry.org
| Product | Reagents and Conditions |
| This compound S-oxide (Sulfoxide) | 1 equivalent of m-CPBA or H2O2, solvent (e.g., DCM, methanol) |
| This compound S,S-dioxide (Sulfone) | ≥2 equivalents of m-CPBA or H2O2, or stronger oxidants |
Direct electrophilic substitution on the carbon atoms of a saturated heterocyclic ring like thiane is generally not a feasible reaction pathway due to the lack of electron density. The reactivity of the thiane ring is primarily centered on the sulfur atom and adjacent carbons through ring-opening reactions, which are outside the scope of this section. researchgate.netrsc.org Functional group interconversions on a pre-functionalized thiane ring would be a more viable strategy for introducing diversity at the carbon skeleton, though this would require a different starting material than this compound.
Reactions at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact its biological target interactions.
N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides in the presence of a base to scavenge the resulting hydrohalic acid. wikipedia.orgyoutube.com Common bases include potassium carbonate or triethylamine. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for introducing alkyl substituents.
N-Acylation: N-acylation is typically achieved by reacting the piperidine with an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the acid byproduct. derpharmachemica.comsemanticscholar.org This reaction forms a stable amide bond and is a common strategy for introducing a wide variety of substituents.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3, triethylamine), solvent (e.g., acetonitrile, DMF) | N-Alkyl piperidine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCM, THF) | N-Alkyl piperidine |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), solvent (e.g., DCM) | N-Acyl piperidine (Amide) |
Salt Formation and Coordination Chemistry Studies
No studies on the salt formation or coordination chemistry of this compound were found.
Quaternization Reactions and Their Mechanistic Implications
No research detailing the quaternization reactions of this compound or their mechanistic implications was identified.
1 Thian 4 Yl Piperidin 4 Ol As a Versatile Synthetic Intermediate and Building Block
Utilization in the Construction of Complex Heterocyclic Scaffolds (Non-Pharmacological Focus)
The strategic combination of the piperidine (B6355638) and thiane (B73995) rings in 1-(Thian-4-yl)piperidin-4-ol provides a foundational scaffold for the synthesis of more elaborate heterocyclic systems. The hydroxyl group serves as a key functional handle for a variety of chemical transformations, enabling the annulation of additional rings or the introduction of diverse substituents.
Research in the broader field of piperidine chemistry has demonstrated the utility of 4-hydroxypiperidine (B117109) derivatives in multicomponent reactions to generate structurally diverse and complex heterocyclic frameworks. While specific non-pharmacological examples for this compound are not extensively documented in current literature, its structural analogy to other N-substituted 4-hydroxypiperidines suggests its potential utility in similar synthetic strategies. For instance, the hydroxyl group can be oxidized to a ketone, which can then participate in condensation reactions to form fused pyrimidine, pyrazole, or isoxazole (B147169) rings.
Furthermore, the nitrogen atom of the piperidine ring, after potential de-thianylation or modification of the thiane ring, could be involved in cyclization reactions. The thioether in the thiane ring also offers a site for selective oxidation to a sulfoxide (B87167) or sulfone, which can influence the stereochemical outcome of subsequent reactions and introduce new functional groups for further derivatization.
Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis
| Starting Material | Reagents and Conditions | Product Type | Potential Heterocyclic Scaffold |
| This compound | 1. Oxidizing agent (e.g., PCC, Swern) 2. Hydrazine derivative, acid catalyst | Pyrazolone annulation | Thian-4-yl-dihydropyrazolopiperidine |
| This compound | 1. Mesylation or Tosylation 2. Azide salt 3. Reduction 4. Intramolecular cyclization | Aziridination | Azabicyclo[x.y.z]alkane derivative |
| This compound | Ring-opening metathesis of the thiane ring followed by intramolecular cyclization | Macrocyclic ether-thioether | Crown ether-like structures |
Note: The reactions presented in this table are illustrative of the potential synthetic utility of the this compound scaffold based on known transformations of similar piperidine derivatives. Specific experimental validation for this compound in these non-pharmacological contexts is not widely reported.
Role in the Synthesis of Non-Clinical Organic Catalysts and Ligands
The development of novel organic catalysts and ligands is crucial for advancing synthetic chemistry. The rigid, yet conformationally flexible, piperidine scaffold, combined with the presence of heteroatoms, makes this compound an intriguing candidate for the design of new catalytic systems, although its application in this area remains largely unexplored.
The hydroxyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups, transforming the molecule into a bidentate or tridentate ligand. The sulfur atom in the thiane ring could also act as a soft donor atom, potentially coordinating to transition metals. This dual-coordinating ability could be harnessed in the design of ligands for asymmetric catalysis.
For example, derivatization of the hydroxyl group with a diphenylphosphine (B32561) moiety would yield a P,N-type ligand if the piperidine nitrogen is accessible, or a P,S-type ligand through coordination with the thiane sulfur. Such ligands are known to be effective in a variety of transition metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations.
Table 2: Hypothetical Ligand Synthesis from this compound and Potential Catalytic Applications
| Ligand Type | Synthetic Precursor | Proposed Synthetic Step | Potential Catalytic Application (Non-Clinical) |
| P,S-Ligand | This compound | Etherification with (2-diphenylphosphino)ethyl tosylate | Palladium-catalyzed asymmetric allylic alkylation |
| N,O-Ligand | This compound | Reaction with a chiral auxiliary containing a coordinating group | Lewis acid catalysis in Diels-Alder reactions |
| Chiral Diamine Ligand | Oxidized and derivatized this compound | Multi-step synthesis involving amination and chiral resolution | Rhodium-catalyzed asymmetric hydrogenation of olefins |
Disclaimer: The ligand syntheses and applications in this table are hypothetical and based on established principles of catalyst design. There is a lack of specific literature detailing the synthesis and use of this compound as a non-clinical organic catalyst or ligand.
Applications in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)
The unique structural characteristics of this compound also suggest its potential for applications in materials science, an area that is currently underexplored for this specific compound. The bifunctionality of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions.
In polymer chemistry, the hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, and subsequently copolymerized with other monomers to introduce the thiane-piperidine functionality into a polymer backbone. The resulting polymers could exhibit interesting properties, such as altered thermal stability, refractive index, or metal-ion binding capabilities due to the presence of the sulfur and nitrogen heteroatoms.
In the field of supramolecular chemistry, the hydrogen bonding capability of the hydroxyl group and the potential for the piperidine nitrogen to act as a hydrogen bond acceptor make this compound a candidate for the construction of self-assembling systems. While specific research on this compound is not available, related sulfur-containing scaffolds are known to play a role in modern materials science. nih.gov The formation of hydrogen-bonded networks could lead to the development of organogels or liquid crystals. Furthermore, the thiane ring could participate in non-covalent interactions, such as chalcogen bonding, to direct the assembly of supramolecular architectures.
Table 3: Potential Applications of this compound in Materials Science
| Area of Materials Science | Proposed Role of this compound | Potential Material and Properties |
| Polymer Chemistry | Monomer (after functionalization of the hydroxyl group) | Poly(acrylate)s or poly(methacrylate)s with pendant thiane-piperidine groups, potentially exhibiting enhanced thermal stability or metal coordination. |
| Supramolecular Chemistry | Building block for self-assembly | Formation of organogels through hydrogen bonding networks; potential for liquid crystalline phases. |
| Nanomaterials | Capping agent for nanoparticles | Stabilization of metal nanoparticles through coordination with the sulfur and/or nitrogen atoms. |
Note: The applications outlined in this table are prospective and based on the chemical nature of this compound. Experimental data supporting these specific applications in materials science are not currently available in the public domain.
Future Research Directions and Unexplored Avenues for 1 Thian 4 Yl Piperidin 4 Ol Academic Studies
Development of Novel and Sustainable Synthetic Routes for 1-(Thian-4-yl)piperidin-4-ol
The synthesis of N-heterocycles is a cornerstone of medicinal and materials chemistry. mdpi.comnih.gov Future research should prioritize the development of green and sustainable methods for synthesizing this compound, moving away from traditional, often harsh, reaction conditions. mdpi.comresearchgate.net Modern synthetic strategies such as biocatalytic C-H oxidation, which uses enzymes to selectively functionalize molecules, could offer a streamlined and environmentally benign pathway. news-medical.netrice.edu Other promising areas include microwave-assisted organic synthesis (MAOS), the use of reusable heterogeneous catalysts, and solvent-free reaction conditions, all of which align with the principles of green chemistry. nih.gov These methods aim to improve atom economy, reduce waste, and minimize energy consumption. mdpi.com
A comparative analysis of potential sustainable synthetic strategies is presented below.
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Anticipated Advantages |
| Ring Formation | Multi-step classical methods (e.g., Dieckmann condensation) requiring harsh reagents and producing significant waste. | One-pot multicomponent reactions (MCRs) or cascade reactions. nih.gov | Increased efficiency, reduced reaction steps, lower waste generation. |
| Catalysis | Stoichiometric reagents or precious metal catalysts (e.g., Palladium, Rhodium). mdpi.com | Heterogeneous catalysts (e.g., zeolites, metal oxides), biocatalysis (enzymes), or earth-abundant metal catalysts (e.g., Iron, Copper). nih.gov | Catalyst recyclability, reduced cost, lower toxicity. |
| Activation Method | Conventional heating requiring high energy input and long reaction times. | Microwave irradiation, ultrasonication, or visible-light photoredox catalysis. nih.govacs.org | Rapid reaction rates, lower energy consumption, milder conditions. |
| Solvent Use | Volatile and often toxic organic solvents. | Water, ionic liquids, supercritical fluids, or solvent-free conditions. nih.gov | Reduced environmental impact, improved safety. |
Future studies could focus on a modular synthesis approach, allowing for the rapid creation of a library of derivatives by combining biocatalytic oxidation with efficient cross-coupling reactions. news-medical.netrice.edu
Advanced Mechanistic Studies on Key Transformations Involving this compound
A detailed mechanistic understanding of the reactions used to synthesize and functionalize this compound is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. Kinetic studies can provide valuable data on reaction rates and orders, while density functional theory (DFT) calculations can model transition states and reaction intermediates. nih.gov
A key area for investigation is the conformational analysis of the molecule. nih.govias.ac.in The piperidine (B6355638) ring typically adopts a chair conformation, but the orientation (axial vs. equatorial) of the thianyl group and the hydroxyl group can significantly influence the molecule's reactivity and properties. nih.govnih.gov Advanced NMR spectroscopy techniques, coupled with molecular mechanics calculations, can provide a detailed picture of the conformational landscape. nih.govias.ac.in Understanding these preferences is essential, as they can dictate the stereochemical outcome of subsequent reactions. nih.govnih.gov For example, studies on copper-catalyzed intramolecular C-H amination to form piperidines have highlighted the importance of subtle energetic differences in reaction pathways, an area ripe for exploration with this specific scaffold. acs.org
Exploration of Chirality in this compound Derivatives and Enantioselective Processes
While this compound itself is an achiral molecule, the introduction of substituents on either the piperidine or thiane (B73995) ring can create one or more stereocenters. The development of enantioselective synthetic methods to access specific stereoisomers of these derivatives is a critical and unexplored research avenue. ru.nl Different enantiomers of a chiral molecule often exhibit distinct biological activities, making stereocontrol a vital aspect of drug discovery.
Future work should focus on asymmetric catalysis to produce enantiopure derivatives. epa.gov This could involve:
Catalytic Kinetic Resolution: This technique separates enantiomers of a racemic mixture by selectively reacting one enantiomer at a faster rate using a chiral catalyst. nih.govwhiterose.ac.uk
Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) intermediate, using a chiral metal catalyst can yield a single enantiomer of the desired piperidine derivative. nih.gov
Biocatalysis: Enzymes, such as ketoreductases or lipases, can be used for the highly enantioselective reduction of prochiral ketones or the resolution of racemic alcohols, offering a green alternative to traditional chemical methods.
| Enantioselective Strategy | Description | Potential Application to Derivatives |
| Chiral Resolving Agents | Formation of diastereomeric salts with a chiral acid or base, followed by separation (e.g., crystallization). google.comgoogleapis.com | Resolution of racemic substituted this compound derivatives. |
| Asymmetric Synthesis | Building the chiral molecule from achiral precursors using a chiral catalyst, reagent, or auxiliary. nih.gov | Enantioselective synthesis of piperidines with substituents at the 2, 3, 5, or 6 positions. |
| Enzymatic Resolution | Using enzymes to selectively transform one enantiomer in a racemic mixture, allowing for separation. | Kinetic resolution of racemic alcohols or amines derived from the core structure. |
Integration of this compound into Advanced Supramolecular Assemblies
The structural features of this compound make it an attractive building block, or synthon, for supramolecular chemistry and crystal engineering. The molecule possesses multiple functional sites capable of forming non-covalent interactions:
The hydroxyl group can act as both a hydrogen bond donor and acceptor.
The piperidine nitrogen is a hydrogen bond acceptor and a potential coordination site for metal ions.
The thiane sulfur can also participate in coordination to certain metals and engage in other weak interactions.
These features suggest that this compound could be used to construct a variety of ordered, multi-molecular architectures. Future research could explore its use in the design and synthesis of coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. The interplay between these interactions could lead to the formation of novel materials with interesting properties, such as porosity, catalytic activity, or specific host-guest recognition capabilities.
Application of Machine Learning and AI in Predicting Reactivity and Synthetic Pathways of this compound Derivatives
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govchemcopilot.com These powerful computational tools can be applied to the study of this compound and its derivatives to accelerate research and uncover new possibilities. eurekalert.org
| AI / Machine Learning Application | Description | Potential Benefit for this compound Research |
| Retrosynthesis Planning | AI algorithms suggest disconnection strategies to identify potential starting materials for a target molecule. arxiv.org | Rapidly generate and evaluate multiple synthetic routes to novel derivatives, aiding in experimental design. chemrxiv.orgox.ac.uk |
| Reaction Outcome Prediction | ML models are trained on reaction data to predict the major product, yield, and conditions for a given set of reactants. mit.edu | Prioritize high-yielding reactions and avoid failed experiments; optimize reaction conditions computationally. youtube.com |
| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models predict biological activity or physicochemical properties based on molecular structure. | Screen virtual libraries of derivatives for desired properties (e.g., drug-likeness) before synthesis. nih.gov |
| Mechanism Interpretation | AI can analyze computational data to help interpret complex reaction mechanisms. | Gain deeper insights into the factors controlling reactivity and selectivity in transformations involving the scaffold. eurekalert.org |
By integrating AI and ML into the research workflow, chemists can explore the chemical space around this compound more efficiently, leading to the faster discovery of new compounds with tailored properties.
Q & A
What are the common synthetic strategies for preparing 1-(Thian-4-yl)piperidin-4-ol derivatives?
Level : Basic
Methodological Answer :
Piperidin-4-ol derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example:
- N-Alkylation : Reacting 4-hydroxypiperidine with thian-4-ylmethyl halides (e.g., bromides or chlorides) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.
- Reductive Amination : Condensation of 4-hydroxypiperidine with thian-4-carbaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) can form the desired product.
Key purification steps include recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH). Yields vary based on substituent steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
